molecular formula C6H4ClN3 B1316458 7-Chloro-1H-imidazo[4,5-B]pyridine CAS No. 6980-11-6

7-Chloro-1H-imidazo[4,5-B]pyridine

Cat. No.: B1316458
CAS No.: 6980-11-6
M. Wt: 153.57 g/mol
InChI Key: HAWCUEYFSQKISQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Chloro-1H-imidazo[4,5-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase 2 (CDK2), where this compound acts as an inhibitor, thereby affecting cell cycle regulation . Additionally, this compound has been shown to interact with the angiotensin II receptor, exhibiting antagonist properties that could be beneficial in cardiovascular diseases . The nature of these interactions involves binding to the active sites of these enzymes and receptors, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces cell cycle arrest at the G2/M phase, suggesting its potential as an anti-cancer agent . This compound also affects the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Furthermore, it modulates the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, leading to inhibition or activation. For example, its interaction with CDK2 involves binding to the ATP-binding pocket, thereby preventing ATP from accessing the site and inhibiting the enzyme’s activity . Similarly, its antagonist action on the angiotensin II receptor involves blocking the receptor’s active site, preventing angiotensin II from binding and activating the receptor . These binding interactions result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . It undergoes gradual degradation over time, which can affect its efficacy. Long-term exposure to this compound has been associated with persistent changes in cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects with minimal toxicity, making it a promising candidate for drug development . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization . Threshold effects have also been noted, where a certain concentration of the compound is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism, where it is initially oxidized by cytochrome P450 enzymes and subsequently conjugated with glucuronic acid or sulfate . These metabolic transformations enhance its solubility and facilitate its excretion from the body. The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it has been observed to accumulate in the nucleus, suggesting its potential role in modulating gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-imidazo[4,5-B]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One common method includes the reaction of pyridine-2,3-diamine with chloroacetic acid in the presence of a dehydrating agent . Another approach involves the use of aldehydes under oxidative conditions to form the imidazo[4,5-B]pyridine core .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of phase transfer catalysis and solid-liquid conditions to facilitate the reaction and isolation of the desired product .

Chemical Reactions Analysis

Properties

IUPAC Name

7-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWCUEYFSQKISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509743
Record name 7-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6980-11-6
Record name 7-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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